

# industrial production methods for trans-1,2-dichloroethylene

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## Compound of Interest

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An In-depth Technical Guide to the Industrial Production of **trans-1,2-Dichloroethylene**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Trans-1,2-dichloroethylene** (trans-1,2-DCE) is a chlorinated hydrocarbon with significant industrial applications, primarily serving as a solvent for cleaning and degreasing, and as a chemical intermediate in the synthesis of other chlorinated compounds.<sup>[1][2][3]</sup> Its utility extends to the production of pharmaceuticals, refrigerants, and as a low-temperature extraction solvent.<sup>[4][5]</sup> Industrially, trans-1,2-DCE is often produced as a mixture with its cis-isomer, necessitating efficient separation methods to obtain the desired high-purity product. This technical guide provides a comprehensive overview of the core industrial production methods for **trans-1,2-dichloroethylene**, detailing synthesis pathways, experimental protocols, and purification techniques.

## Core Production Methodologies

The industrial synthesis of 1,2-dichloroethylene isomers is primarily achieved through several key chemical reactions. These processes typically yield a mixture of cis- and trans-1,2-DCE, which must then be separated. The main production routes include:

- **Direct Chlorination of Acetylene:** This is a primary method for synthesizing 1,2-dichloroethylene.<sup>[2]</sup> The controlled addition of chlorine to acetylene yields a mixture of the

cis- and trans-isomers.[2]

- Dehydrochlorination of 1,1,2-Trichloroethane: This process involves the removal of a hydrogen chloride molecule from 1,1,2-trichloroethane, typically through thermal or catalytic cracking, to produce 1,2-dichloroethylene isomers.[6][7]
- Byproduct from Vinyl Chloride Monomer (VCM) Production: Both cis- and **trans-1,2-dichloroethylene** are generated as byproducts in the large-scale industrial production of vinyl chloride.[2][5]
- Processing of Mixed Chlorinated Hydrocarbon Waste Streams: A notable method involves the conversion of mixed chlorinated hydrocarbon byproducts from other industrial processes into a stream rich in **trans-1,2-dichloroethylene**.[8]

## Experimental Protocols and Process Parameters

Detailed methodologies for the key industrial production and purification processes are outlined below. The data presented is a synthesis of information from various sources, including patent literature, to provide a practical overview for research and development professionals.

### Synthesis from Mixed Chlorinated Hydrocarbons

A patented industrial process utilizes a feed stream of mixed chlorinated hydrocarbons, which are byproducts from other chlorination processes.[8] This method is advantageous as it repurposes waste streams, reducing environmental impact and production costs.[8]

Experimental Protocol:

- Gasification: The liquid mixture of chlorinated hydrocarbons is pumped into a gasification chamber and heated to a temperature of 120-200°C to ensure complete vaporization.[8] A typical operating temperature is 150°C.[8]
- Catalytic Reaction: The vaporized feed is then passed through a tubular reactor containing a catalyst. The reaction involves the catalytic removal of Cl<sub>2</sub> or HCl to generate a product stream enriched in **trans-1,2-dichloroethylene**. The reaction is maintained at a temperature of 150-300°C with a residence time of 1-10 minutes.[8] An example reaction temperature is

240°C.[8] The catalyst often consists of composite active components loaded on an activated carbon support.[8]

- Condensation: The gaseous product mixture from the reactor is cooled in a condenser to a temperature of 0-30°C. This separates the condensable liquid, which is rich in **trans-1,2-dichloroethylene**, from non-condensable gases like Cl<sub>2</sub> or HCl, which can be recycled.[8]
- Purification: The resulting liquid mixture is then fed into a conventional fractional distillation column to separate the pure **trans-1,2-dichloroethylene** from the cis-isomer and other remaining chlorinated hydrocarbons.[8]

Quantitative Data for Synthesis from Mixed Chlorinated Hydrocarbons:

Parameter	Value	Reference
Feed Composition	[8]	
1,1,2-Trichloroethylene	5-30% (wt)	[8]
1,1,2-Trichloroethane	15-70% (wt)	[8]
1,1,2,2-Tetrachloroethylene	10-30% (wt)	[8]
1,1,2,2-Tetrachloroethane	10-40% (wt)	[8]
Process Conditions	[8]	
Gasification Temperature	120-200°C	[8]
Reaction Temperature	150-300°C	[8]
Residence Time	1-10 min	[8]
Condensation Temperature	0-30°C	[8]

## Dehydrochlorination of 1,1,2-Trichloroethane

The catalytic cracking of 1,1,2-trichloroethane is another significant route for 1,2-dichloroethylene production. The choice of catalyst can influence the product distribution and reaction conditions.

#### Experimental Protocol:

- Vaporization: Liquid 1,1,2-trichloroethane is vaporized and preheated.
- Catalytic Dehydrochlorination: The vapor is passed over a heated catalyst bed. Catalysts such as activated alumina loaded with cesium chloride ( $\text{Cs}/\text{Al}_2\text{O}_3$ ) or barium chloride ( $\text{Ba}/\text{Al}_2\text{O}_3$ ) are effective.<sup>[7]</sup> The reaction temperature is a critical parameter affecting conversion and selectivity.
- Product Quenching and Separation: The product stream is cooled to condense the organic components, which are then separated from the gaseous hydrogen chloride byproduct.
- Purification: The liquid organic mixture, containing cis- and **trans-1,2-dichloroethylene**, unreacted 1,1,2-trichloroethane, and other byproducts, is purified by fractional distillation.

#### Quantitative Data for Catalytic Dehydrochlorination of 1,1,2-Trichloroethane:

Parameter	0.6 Cs/Al <sub>2</sub> O <sub>3</sub> Catalyst	0.6 Ba/Al <sub>2</sub> O <sub>3</sub> Catalyst	Reference
Initial Cracking Temperature	405 K	450 K	[7]
Selectivity at 513 K			
Dichloroethylene (DCE)	93.25%	Not specified	[7]
Vinyl Chloride	2.99%	Not specified	[7]
Chloroacetylene	3.76%	Not specified	[7]
Selectivity at 533 K			
Dichloroethylene (DCE)	92.09%	Not specified	[7]
Vinyl Chloride	3.29%	6.54%	[7]
Chloroacetylene	4.62%	Not specified	[7]
Selectivity at 553 K			
Dichloroethylene (DCE)	91.09%	Not specified	[7]
Vinyl Chloride	4.02%	Not specified	[7]
Chloroacetylene	4.89%	Not specified	[7]

## Purification by Fractional Distillation

Fractional distillation is the primary industrial method for separating the cis- and trans-isomers of 1,2-dichloroethylene due to their different boiling points.[9][10]

Physical Properties for Separation:

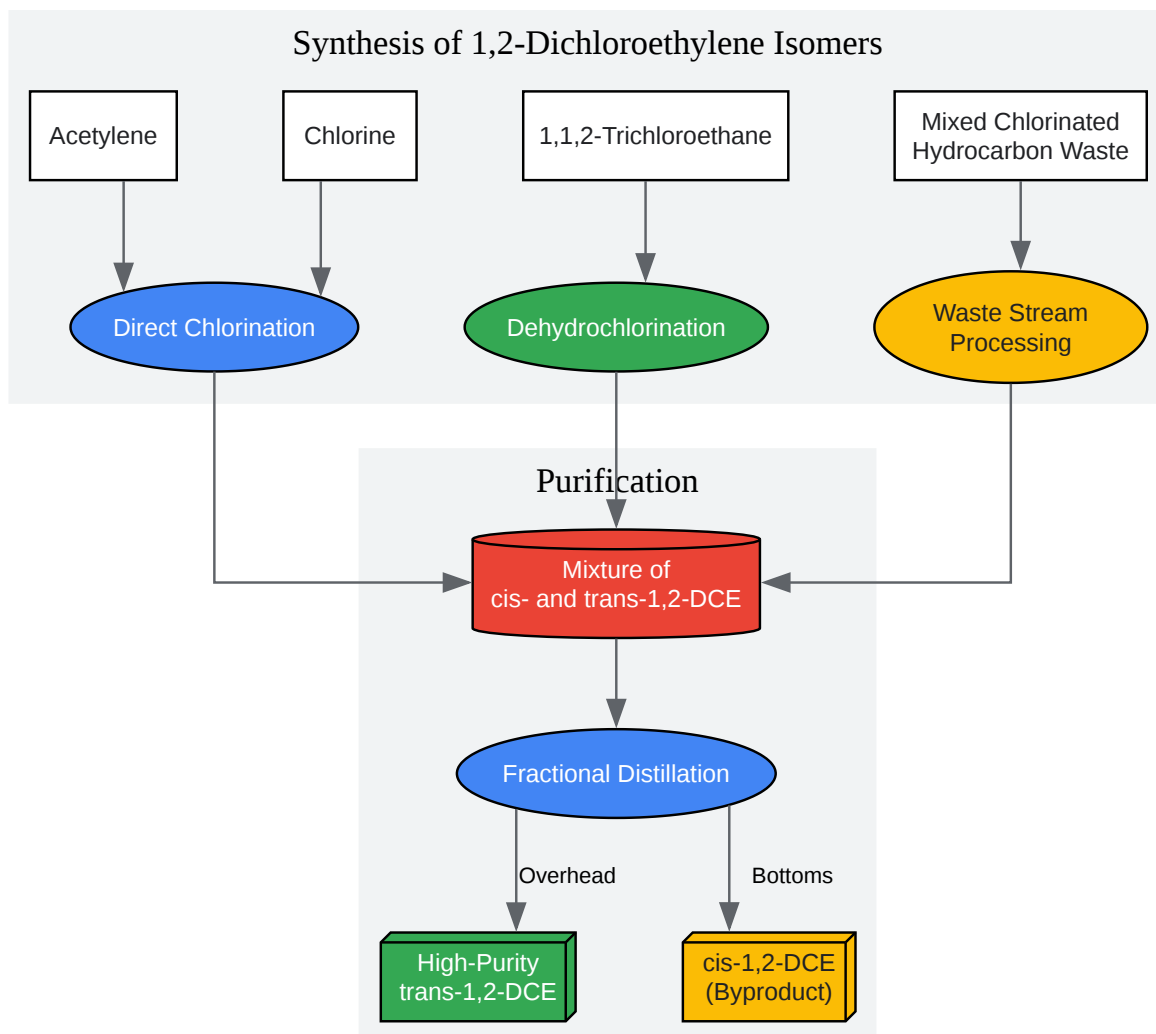
Isomer	Boiling Point	Melting Point	Density (at 20°C)
trans-1,2-Dichloroethylene	47.7°C	-49.44°C	1.26 g/cm <sup>3</sup>
cis-1,2-Dichloroethylene	60.2°C	-81.47°C	1.28 g/cm <sup>3</sup>

#### Experimental Protocol (General):

- Column Feed: The mixture of cis- and **trans-1,2-dichloroethylene** is fed into a distillation column.
- Distillation: The column is operated under conditions that allow for the separation of the lower-boiling trans-isomer as the overhead product and the higher-boiling cis-isomer as the bottoms product. The efficiency of the separation depends on the number of theoretical plates in the column and the reflux ratio. For industrial-scale separation, very tall columns are often required to achieve high purity.[\[9\]](#)
- Condensation and Collection: The overhead vapor (trans-1,2-DCE) is condensed and collected. A portion of the condensate is returned to the column as reflux to maintain separation efficiency.
- Bottoms Product: The liquid at the bottom of the column, enriched in the cis-isomer, is continuously or intermittently withdrawn.

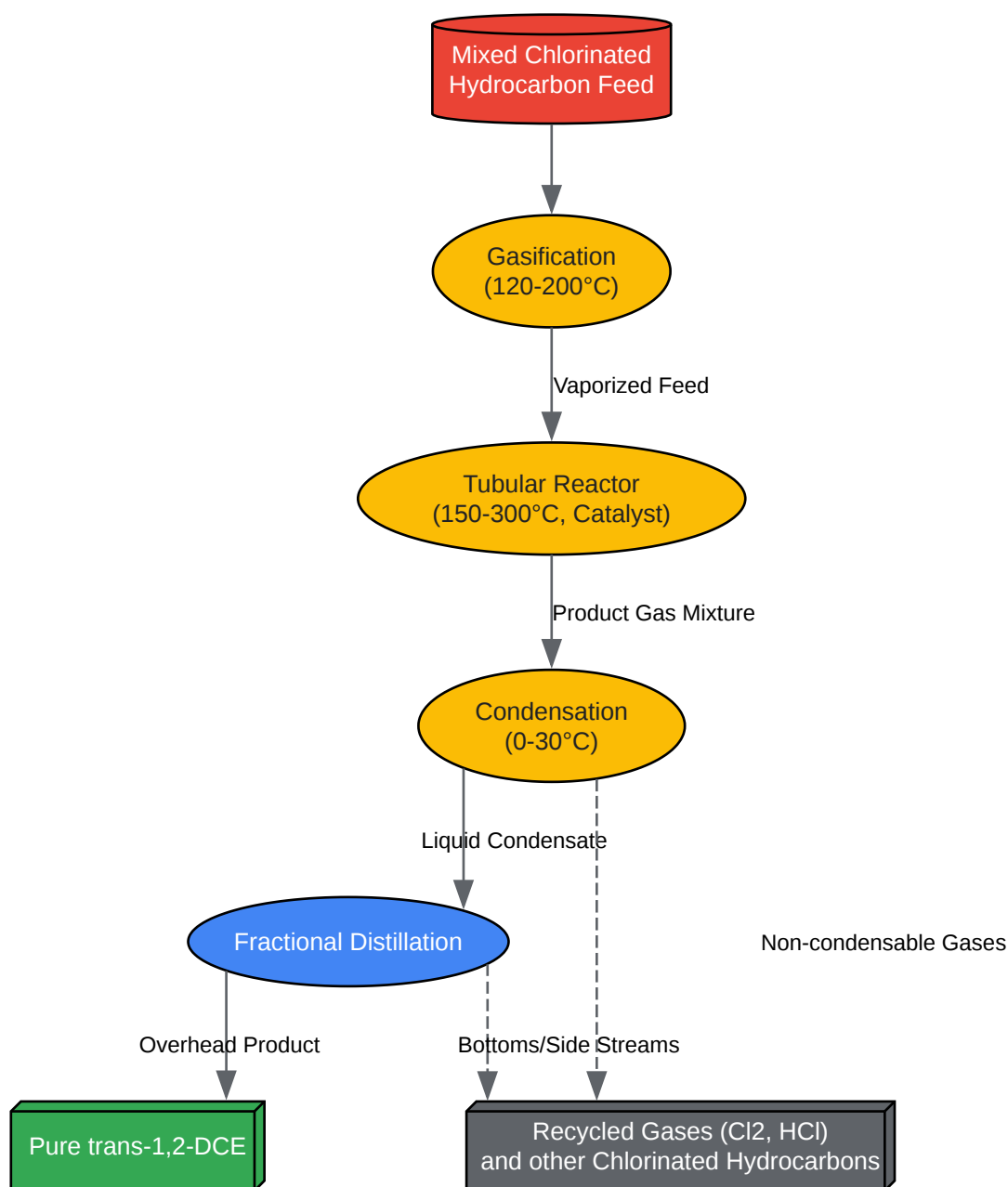
## Visualizations of Production Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key industrial processes for producing **trans-1,2-dichloroethylene**.



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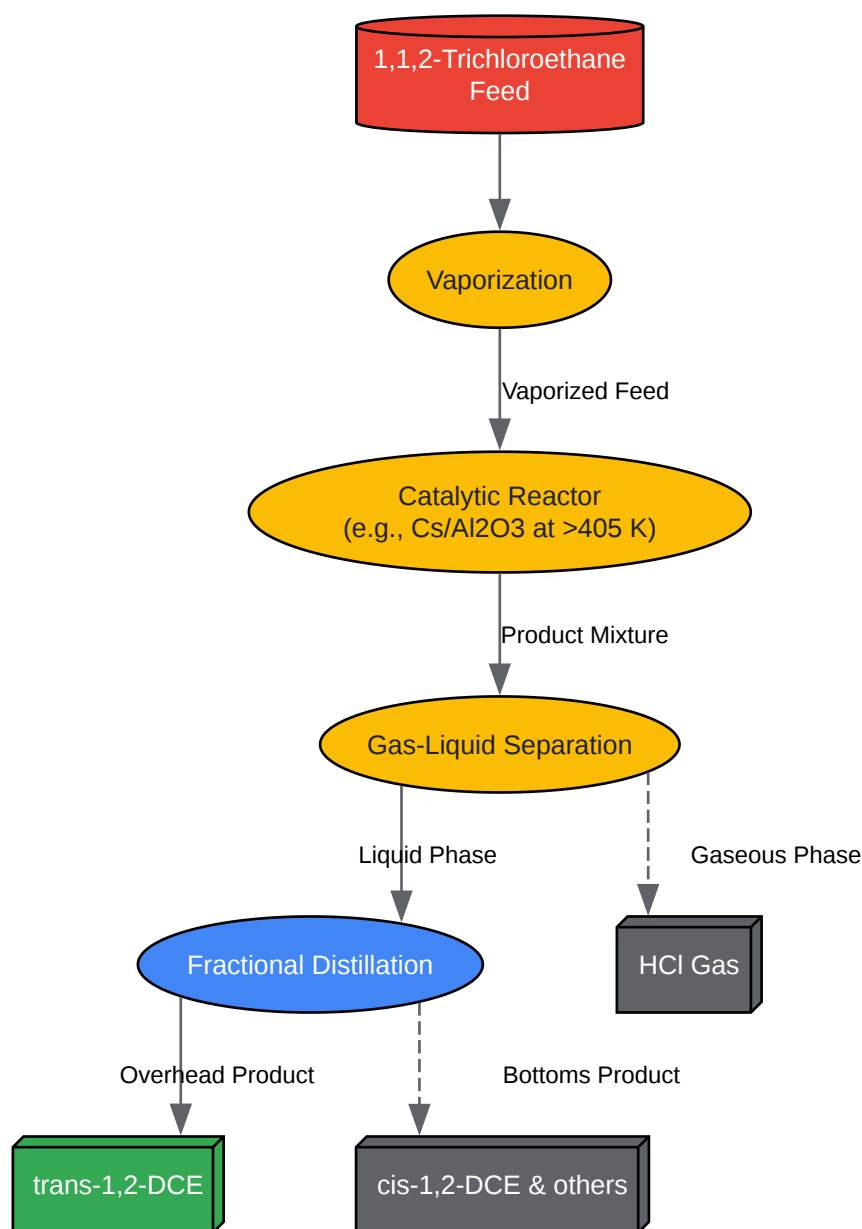
Caption: Overview of industrial production pathways for **trans-1,2-dichloroethylene**.



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Caption: Workflow for production from mixed chlorinated hydrocarbon waste.





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Caption: Workflow for dehydrochlorination of 1,1,2-trichloroethane.

## Conclusion

The industrial production of **trans-1,2-dichloroethylene** relies on a few key synthesis routes, with the dehydrochlorination of 1,1,2-trichloroethane and the processing of chlorinated hydrocarbon waste streams being prominent methods. The choice of production pathway is often dictated by the availability of raw materials and economic considerations, such as the potential for utilizing byproducts from other chemical manufacturing processes. Regardless of

the synthesis method, the separation of the resulting cis- and trans-isomers is a critical step, with fractional distillation being the universally employed technique. The detailed protocols and quantitative data provided in this guide offer a foundational understanding for researchers and professionals involved in the synthesis, development, and application of **trans-1,2-dichloroethylene**. Further research into more selective catalysts and energy-efficient separation techniques continues to be an area of active development in the chemical industry.

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